[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- is a complex organic compound that features a biphenyl core substituted with a sulfonamide group, a bromo and fluoro substituent, and a hydroxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- typically involves multiple steps. One common route starts with the preparation of 4-bromo-2-fluorobiphenyl, which can be synthesized via a halogenation reaction using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures . The sulfonamide group can be introduced through a sulfonation reaction, and the hydroxybutyl chain can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl chain, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromo and fluoro substituents make the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution (SNAr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl chain can yield butyric acid derivatives, while substitution reactions can introduce various functional groups at the bromo or fluoro positions.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its bioactivity, and the compound’s ability to undergo various chemical modifications makes it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties are explored for applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: A simpler analog without the sulfonamide and hydroxybutyl groups.
4-Bromobiphenyl: Lacks the fluoro substituent and additional functional groups.
4-Fluorobiphenyl: Contains only the fluoro substituent on the biphenyl core.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of both bromo and fluoro substituents, along with the sulfonamide and hydroxybutyl groups, allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
871113-76-7 |
---|---|
Molecular Formula |
C16H17BrFNO3S |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17BrFNO3S/c17-13-5-8-15(16(18)11-13)12-3-6-14(7-4-12)23(21,22)19-9-1-2-10-20/h3-8,11,19-20H,1-2,9-10H2 |
InChI Key |
WDIIRXCTHWFBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)S(=O)(=O)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.